Bisphenol A-d14
Overview
Description
Bisphenol A-d14 is a deuterium-labeled analog of Bisphenol A, a phenolic organic synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental monitoring .
Preparation Methods
The synthesis of Bisphenol A-d14 involves the deuteration of Bisphenol A. This process typically includes the exchange of hydrogen atoms in Bisphenol A with deuterium atoms. One common method involves the reaction of Bisphenol A with deuterated reagents under specific conditions to achieve the desired level of deuteration . Industrial production methods for this compound are similar to those used for Bisphenol A, but with the incorporation of deuterium at specific positions in the molecule .
Chemical Reactions Analysis
Scientific Research Applications
Bisphenol A-d14 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Bisphenol A-d14 exerts its effects through mechanisms similar to those of Bisphenol A. It primarily acts as an endocrine disruptor by binding to estrogen receptors and mimicking the action of natural hormones . This interaction can lead to various physiological and pathological effects, including alterations in reproductive function, developmental processes, and metabolic pathways . The molecular targets include estrogen receptors, androgen receptors, and other hormone-related pathways .
Comparison with Similar Compounds
Bisphenol A-d14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Bisphenol A: The non-deuterated analog, widely used in the production of plastics and resins.
Bisphenol S: An analog used as a substitute for Bisphenol A in some applications.
Bisphenol F: Another analog with similar applications but different structural properties.
Bisphenol AF: A fluorinated analog with unique chemical properties.
This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for tracing and analytical studies .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-DDAUHAMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027979 | |
Record name | Bisphenol A-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120155-79-5 | |
Record name | Bisphenol A-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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